CYP2A6 Inhibition Potency: A Direct Comparison with Nicotine and Other Alkaloids
β-Nicotyrine, the closest structural analog to nornicotyrine, exhibits significantly higher potency as an inhibitor of human CYP2A6 compared to nicotine and several other minor tobacco alkaloids. This is a critical differentiator for studies on nicotine metabolism [1].
| Evidence Dimension | CYP2A6 Inhibition (Ki) |
|---|---|
| Target Compound Data | 0.37 µM (for β-Nicotyrine) |
| Comparator Or Baseline | S-(-)-Nicotine (Ki = 4.4 µM), S-(-)-Anatabine (Ki = 3.8 µM), 2,3'-Bipyridyl (Ki = 7.7 µM), S-(-)-Anabasine (Ki = 5.4 µM) |
| Quantified Difference | β-Nicotyrine is approximately 11.9-fold more potent than nicotine and 10.3-fold more potent than anatabine. |
| Conditions | Inhibition of human cDNA-expressed CYP2A6-mediated coumarin 7-hydroxylation. |
Why This Matters
The superior potency of the nicotyrine scaffold makes it essential for experiments where a strong and selective inhibition of nicotine's primary metabolizing enzyme is required.
- [1] Denton TT, Zhang X, Cashman JR. Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6. Biochem Pharmacol. 2004;67(4):751-6. View Source
